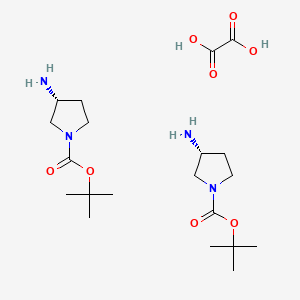
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid) is a compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl acetate with nitriles in the presence of oxalic acid dihydrate under solvent-free conditions . This method is advantageous as it reduces pollution and simplifies the experimental procedure. Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .
Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate often involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is highlighted in chemical transformations and biosynthetic pathways .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include oxalic acid dihydrate, tert-butyl nitrite, and tert-butyl hydroperoxide. These reagents facilitate reactions such as amidation, oxidation, and C–O bond formation under mild conditions .
Major Products Formed: The major products formed from the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include N-tert-butyl amides and various tert-butyl esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry .
Scientific Research Applications
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis due to its unique reactivity pattern . In biology, it serves as a probe for NMR studies of macromolecular complexes, providing high sensitivity and narrow NMR signals . In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs and biocatalytic processes .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group influences the electronic properties of the compound, affecting intramolecular through-bond interactions and raising the LUMO level
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include other tert-butyl derivatives such as tert-butyl hydroperoxide and tert-butyl nitrite. These compounds share the tert-butyl group, which imparts unique reactivity patterns and electronic effects .
Uniqueness: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a pyrrolidine ring. This combination results in distinct chemical properties and reactivity, making it valuable for various scientific research applications and industrial processes .
Properties
Molecular Formula |
C20H38N4O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-5-4-7(10)6-11;3-1(4)2(5)6/h2*7H,4-6,10H2,1-3H3;(H,3,4)(H,5,6)/t2*7-;/m11./s1 |
InChI Key |
SFUDDVUITWUBPH-CTWWJBIBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N.CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.CC(C)(C)OC(=O)N1CCC(C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


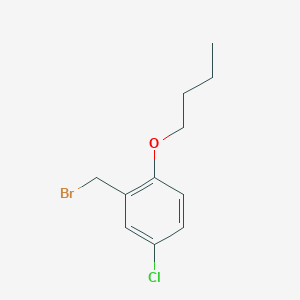
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
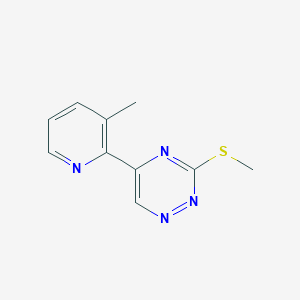
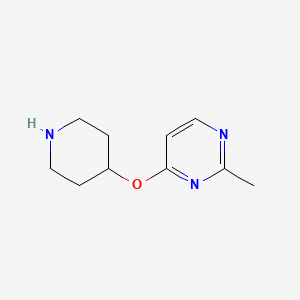
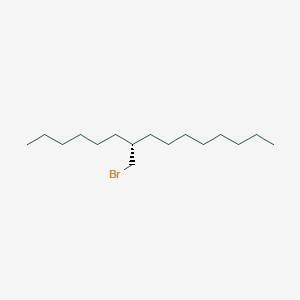
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
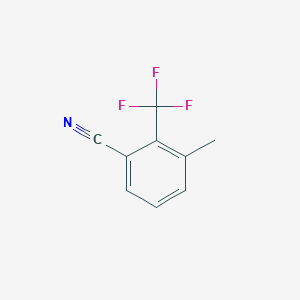
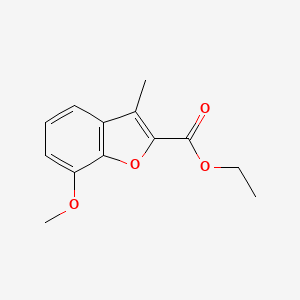
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
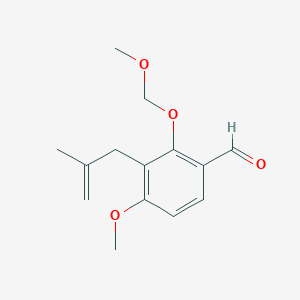
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
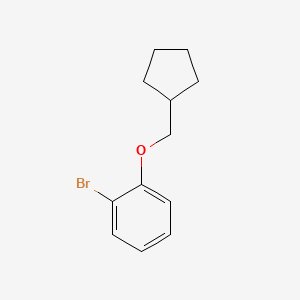
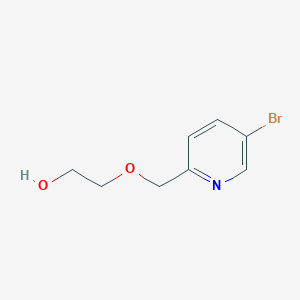
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
